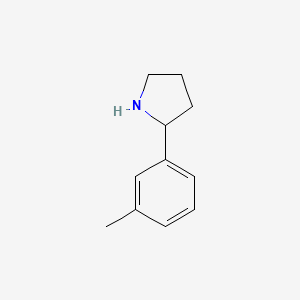

2-(3-Metilfenil)pirrolidina

Descripción general

Descripción

2-(3-Methylphenyl)pyrrolidine, also known as 3-methyl-2-pyrrolidinone, is an organic compound with a molecular formula of C7H11NO. It is a colorless liquid that is insoluble in water and has a faint aromatic odor. It is used in various industrial and laboratory applications, including as a solvent for organic synthesis, and in the production of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Potencial Anticancerígeno

2-(3-Metilfenil)pirrolidina: los derivados se han sintetizado y evaluado por su potencial anticancerígeno in vitro contra diversas líneas celulares cancerosas. Estos compuestos han mostrado resultados prometedores en la inhibición del crecimiento de células de cáncer de pulmón, carcinoma ovárico y cáncer de colon. El mecanismo de muerte celular inducido por estos compuestos también se ha estudiado utilizando métodos de citometría de flujo .

Actividades Anticonvulsivas y Antinociceptivas

Este compuesto se ha utilizado para crear híbridos que se evaluaron por sus actividades anticonvulsivas y antinociceptivas in vivo en modelos animales. Estos estudios son cruciales para desarrollar nuevos tratamientos para afecciones como la epilepsia y el dolor crónico .

Farmacoterapia

Los alcaloides de pirrolidina, incluyendo This compound, han mostrado una amplia gama de actividades biológicas. Poseen propiedades antioxidantes, antiinflamatorias, antibacterianas, antifúngicas, antiparasitarias y antihelmínticas. Además, han mostrado actividades anticancerígenas, antihiperglucémicas, protectoras de órganos y neurofarmacológicas, lo que los convierte en candidatos prometedores en la farmacoterapia .

Descubrimiento de Fármacos

El núcleo de pirrolidina es un andamiaje versátil en el descubrimiento de fármacos. Se ha utilizado para diseñar moléculas con selectividad de objetivo caracterizada por el anillo de pirrolidina. Esto incluye el desarrollo de nuevos agentes terapéuticos con mayor potencia y actividades indeseables reducidas .

Estudios de Conformación de Unión

En el contexto del diseño de fármacos, This compound se puede estudiar por su conformación de unión para mejorar la potencia de las moléculas bioactivas hacia objetivos específicos, minimizando al mismo tiempo la actividad contra receptores no objetivos .

Procesos de Desintoxicación

Los compuestos que presentan el anillo de pirrolidina se han estudiado por su papel en los procesos de desintoxicación dentro del cuerpo. Pueden aumentar la expresión de proteínas involucradas en la eliminación de sustancias tóxicas extrañas del cuerpo .

Safety and Hazards

While specific safety and hazard information for “2-(3-Methylphenyl)pyrrolidine” is not available, pyrrolidine compounds can be flammable and may cause burns of eyes, skin, and mucous membranes . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic properties, including their bioavailability .

Result of Action

Pyrrolidine derivatives have been shown to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)pyrrolidine. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body . .

Análisis Bioquímico

Biochemical Properties

2-(3-Methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives are known to interact with enzymes such as cholinesterases and carbonic anhydrases . These interactions can lead to enzyme inhibition or activation, affecting biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

2-(3-Methylphenyl)pyrrolidine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to impact neurotransmitter release and uptake in neuronal cells . This modulation can affect cell signaling pathways, leading to changes in gene expression and metabolic activity. Additionally, 2-(3-Methylphenyl)pyrrolidine may influence cell proliferation and apoptosis, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 2-(3-Methylphenyl)pyrrolidine involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, pyrrolidine derivatives can act as enzyme inhibitors by binding to the active site and preventing substrate access . This inhibition can result in altered biochemical pathways and changes in gene expression. Additionally, 2-(3-Methylphenyl)pyrrolidine may interact with cell surface receptors, triggering intracellular signaling cascades that influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Methylphenyl)pyrrolidine can change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . The temporal effects of 2-(3-Methylphenyl)pyrrolidine may also depend on its concentration and exposure duration, with prolonged exposure potentially leading to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(3-Methylphenyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter activity or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including neurotoxicity or hepatotoxicity. Studies have shown that the dosage threshold for these effects can vary depending on the animal model and the specific biological system being studied.

Metabolic Pathways

2-(3-Methylphenyl)pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, pyrrolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-(3-Methylphenyl)pyrrolidine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-(3-Methylphenyl)pyrrolidine may localize to specific cellular compartments, influencing its activity and function. The compound’s distribution can also affect its accumulation in tissues, potentially leading to localized effects or toxicity.

Subcellular Localization

The subcellular localization of 2-(3-Methylphenyl)pyrrolidine is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, pyrrolidine derivatives can localize to the endoplasmic reticulum, mitochondria, or nucleus, where they exert their biological effects. The subcellular localization of 2-(3-Methylphenyl)pyrrolidine can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

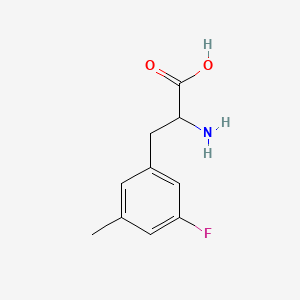

2-(3-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBSNFHBOVJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393491 | |

| Record name | 2-(3-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72216-05-8 | |

| Record name | 2-(3-Methylphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)

![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)